molecular formula C17H22BrNO3 B7934706 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide

5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide

Cat. No.: B7934706
M. Wt: 368.3 g/mol
InChI Key: DKGIHQCMWKXHHR-UHFFFAOYSA-N
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Description

5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide is a complex organic compound with a molecular formula of C12H8O2 and a molecular weight of 184.19100 g/mol. This compound is primarily used in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide involves multiple steps, starting with the reaction of specific precursors under controlled conditions. The process typically includes the formation of a key intermediate followed by further modifications to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the development of new pharmaceuticals.

Biology: In biological research, it is used to study the mechanisms of acetylcholinesterase inhibition and its effects on neurotransmitter levels.

Medicine: The primary application of this compound is in the treatment of Alzheimer's disease, where it helps improve cognitive function by increasing acetylcholine levels in the brain.

Industry: In the pharmaceutical industry, it is used in the formulation of drugs aimed at treating neurodegenerative diseases.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine. By preventing the breakdown of acetylcholine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function.

Molecular Targets and Pathways Involved: The primary molecular target is acetylcholinesterase, and the pathways involved include the cholinergic system, which is crucial for memory and learning.

Comparison with Similar Compounds

  • Donepezil

  • Rivastigmine

  • Tacrine

Uniqueness: 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide is unique in its chemical structure and its ability to cross the blood-brain barrier effectively, making it a potent inhibitor of acetylcholinesterase.

Properties

IUPAC Name

2-methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-18-6-5-10-7-12(19)8-14-15(10)16-11(9-18)3-4-13(20-2)17(16)21-14;/h3-4,7,12,14-15,19H,5-6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGIHQCMWKXHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(CC3C2C4=C(C1)C=CC(=C4O3)OC)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015685
Record name 5-Methoxy-9-methyl-2,3,3a,8,9,10,11,11b-octahydro[1]benzofuro[4,3,2-efg][2]benzazocin-2-ol hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69353-21-5
Record name Benzofuro(4,3,2-efg)-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069353215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-9-methyl-2,3,3a,8,9,10,11,11b-octahydro[1]benzofuro[4,3,2-efg][2]benzazocin-2-ol hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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